molecular formula C9H5BrF2O2 B13459216 6-Bromo-4-(difluoromethyl)-2,3-dihydro-1-benzofuran-3-one

6-Bromo-4-(difluoromethyl)-2,3-dihydro-1-benzofuran-3-one

Cat. No.: B13459216
M. Wt: 263.03 g/mol
InChI Key: FFLCLBPFVHPNLJ-UHFFFAOYSA-N
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Description

6-Bromo-4-(difluoromethyl)-2,3-dihydro-1-benzofuran-3-one is a synthetic organic compound characterized by the presence of a bromine atom, a difluoromethyl group, and a benzofuranone core

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and difluoromethylation reactions under controlled conditions to ensure high yield and purity. The use of efficient catalysts and optimized reaction parameters is crucial for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-(difluoromethyl)-2,3-dihydro-1-benzofuran-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized benzofuranone derivatives .

Scientific Research Applications

6-Bromo-4-(difluoromethyl)-2,3-dihydro-1-benzofuran-3-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Bromo-4-(difluoromethyl)-2,3-dihydro-1-benzofuran-3-one involves its interaction with specific molecular targets. The bromine and difluoromethyl groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-4-(difluoromethyl)-2,3-dihydro-1-benzofuran-3-one is unique due to its benzofuranone core, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C9H5BrF2O2

Molecular Weight

263.03 g/mol

IUPAC Name

6-bromo-4-(difluoromethyl)-1-benzofuran-3-one

InChI

InChI=1S/C9H5BrF2O2/c10-4-1-5(9(11)12)8-6(13)3-14-7(8)2-4/h1-2,9H,3H2

InChI Key

FFLCLBPFVHPNLJ-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)C2=C(C=C(C=C2O1)Br)C(F)F

Origin of Product

United States

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